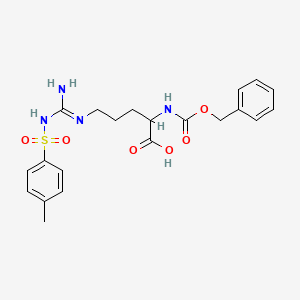

N-Cbz-Nomega-tosyl-L-arginine

Description

Significance of Arginine in Peptide Synthesis and Protein Engineering

Arginine is a semi-essential amino acid characterized by its unique guanidinium (B1211019) group on the side chain. This group is strongly basic, with a pKa value of approximately 12.5, meaning it is protonated and positively charged under physiological conditions. nih.gov This positive charge is fundamental to many of arginine's biological roles.

In proteins, arginine's side chain participates in a variety of crucial interactions that dictate protein structure and function. These include:

Electrostatic Interactions (Salt Bridges): The positively charged guanidinium group readily forms salt bridges with negatively charged residues like aspartate and glutamate, which are vital for stabilizing the tertiary structure of proteins. chembk.com

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds that contribute to structural stability and molecular recognition. chembk.com

Cation-π Interactions: Arginine can engage in cation-π interactions with aromatic residues, an important non-covalent bond in protein folding and ligand binding.

Functionally, arginine is frequently found in the active sites of enzymes and at protein-protein or protein-nucleic acid interfaces. researchgate.net Its ability to interact with phosphate (B84403) groups makes it essential for proteins that bind phosphorylated substrates or nucleic acids. chembk.com In protein engineering and the design of therapeutic peptides, the inclusion of arginine can enhance cell penetration, influence solubility, and is critical for the biological activity of many peptide-based drugs. chemical-suppliers.eu

Rationale for Protecting Groups in Peptide Synthesis

Chemical peptide synthesis is the stepwise formation of amide bonds between amino acids. Unlike biological protein synthesis, which is exquisitely controlled by enzymes, the chemical process in a laboratory setting is prone to numerous side reactions if the reactive functional groups of the amino acids are not temporarily blocked. wikipedia.org Each amino acid has at least two reactive groups (the α-amino group and the α-carboxyl group), and many have a third reactive group in their side chain. Protecting groups are chemical moieties that are reversibly attached to these functional groups to render them inert during the peptide bond-forming (coupling) step. jst.go.jppeptide.com

The ideal protecting group strategy, often referred to as an "orthogonal" system, allows for the selective removal of one type of protecting group (e.g., the one on the α-amino group) while others (on the side chains) remain intact. researchgate.net

Without protecting groups, attempting to couple two different amino acids would result in a random mixture of products. For instance, mixing unprotected glycine (B1666218) and alanine (B10760859) would yield not only Gly-Ala and Ala-Gly but also Gly-Gly, Ala-Ala, and longer polymers. rsc.org Protecting groups prevent this by ensuring that only the desired N-terminus of one amino acid reacts with the C-terminus of another. wikipedia.orgrsc.org

Furthermore, the side chain of arginine, with its highly nucleophilic guanidinium group, poses a significant challenge. If left unprotected, it can interfere with the coupling reaction. A major side reaction during the activation of the carboxyl group of an incoming arginine derivative is the intramolecular formation of a δ-lactam, which consumes the activated amino acid and leads to the incorporation of a deleted (des-Arg) peptide in the final product. nih.govmdpi.com Protecting the guanidino group, as is done in N-Cbz-Nomega-tosyl-L-arginine, effectively prevents this and other side reactions. nih.gov

Protecting groups are essential tools for achieving site-selective modifications in peptide and protein engineering. researchgate.net By employing an orthogonal protection scheme, chemists can unmask a specific functional group on a specific amino acid within a complex peptide chain, allowing for targeted chemical alterations. jst.go.jpresearchgate.net For example, a side-chain protecting group on a lysine (B10760008) residue can be selectively removed while the rest of the peptide remains protected, enabling the attachment of molecules like fluorescent dyes or lipids to that specific site. wikipedia.org

In the context of arginine, having a stable side-chain protecting group like tosyl, combined with a more labile α-amino protecting group like Cbz, allows for the sequential elongation of the peptide chain from the N-terminus of the arginine residue. Once the peptide synthesis is complete, both the Cbz and Tos groups can be removed in the final deprotection step. This strategy allows for the precise placement and modification of peptides containing the highly functional arginine residue.

Historical Context of Arginine Side Chain Protection Methodologies

The challenge of protecting arginine's highly basic guanidinium group has been a long-standing issue in peptide chemistry. The evolution of arginine protecting groups reflects the broader advancements in peptide synthesis strategies.

Early Protecting Groups: One of the first protecting groups used for arginine was the nitro group (NO₂), introduced by Bergmann in the early days of protecting group chemistry. nih.gov While effective at reducing the basicity of the guanidino group, its removal required harsh conditions (catalytic hydrogenation), and it was prone to side reactions. Another early and historically significant approach involved the benzyloxycarbonyl (Cbz or Z) group , introduced by Bergmann and Zervas in the 1930s. While revolutionary for α-amino protection, its application to the arginine side chain (as di-Cbz-Arg) was also explored.

The Rise of Sulfonyl-Based Protectors: The development of sulfonyl-based protecting groups marked a major advancement. The tosyl (Tos) group was adopted for arginine protection within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.govmdpi.com The Tos group is stable to the acidic conditions used to remove the temporary Boc group but requires very strong acids like anhydrous hydrogen fluoride (B91410) (HF) for its own removal. nih.govpeptide.com This harsh cleavage condition limited its use with sensitive peptides.

Second-Generation Sulfonyl Groups for Fmoc Chemistry: The advent of the milder Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in the 1970s necessitated the development of new, more acid-labile arginine protecting groups. This led to the creation of several multi-substituted benzenesulfonyl groups in the 1980s:

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): More labile than Tos, but still required prolonged treatment with trifluoroacetic acid (TFA). nih.govjst.go.jp

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An important breakthrough, offering greater acid lability than Mtr. nih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Developed by Carpino, the Pbf group is even more acid-labile than Pmc due to the five-membered ring structure and has become the most widely used protecting group for arginine in modern Fmoc-based solid-phase peptide synthesis. nih.govnih.gov

The compound this compound represents a classic combination from the era of solution-phase and early solid-phase synthesis, pairing the foundational Cbz group for Nα-protection with the robust Tosyl group for side-chain protection.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine, Z-Arg(Tos)-OH |

| CAS Number | 13650-38-9 |

| Molecular Formula | C₂₁H₂₆N₄O₆S |

| Molecular Weight | 462.52 g/mol |

| Appearance | White to off-white solid |

| Nα-Protecting Group | Benzyloxycarbonyl (Cbz or Z) |

| Nω-Protecting Group | Tosyl (Tos) |

Table 2: Historical Timeline of Key Arginine Protecting Groups

| Year Introduced (approx.) | Protecting Group | Abbreviation | Key Characteristics |

|---|---|---|---|

| 1930s | Nitro | NO₂ | Early group, harsh removal conditions. nih.gov |

| 1930s | Benzyloxycarbonyl | Cbz / Z | Primarily for α-amino, but also used for side chain. |

| ~1960s | Tosyl | Tos | Used in Boc chemistry; requires strong acid (HF) for removal. nih.govmdpi.com |

| 1980s | Methoxytrimethylphenylsulfonyl | Mtr | More acid-labile than Tos; for Fmoc chemistry. nih.govjst.go.jp |

| 1987 | Pentamethylchromansulfonyl | Pmc | More labile than Mtr. nih.govjst.go.jp |

Structure

3D Structure

Properties

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQRCFPZYISVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz Nomega Tosyl L Arginine

Precursor Synthesis: Nω-tosyl-L-arginine Formation

The initial step in the synthesis of N-Cbz-Nω-tosyl-L-arginine is the formation of its precursor, Nω-tosyl-L-arginine. This involves the selective protection of the guanidino group of L-arginine with a tosyl group.

Guanidino Group Protection via Tosylation of L-Arginine

The guanidino group of arginine is strongly basic, which necessitates protection during peptide synthesis to avoid side reactions. nih.gov The tosyl (Tos) group is a common protecting group for this purpose. nih.gov The protection of the guanidino group of L-arginine is achieved by reacting it with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. This reaction selectively targets the guanidino moiety, leaving the α-amino and carboxyl groups available for subsequent reactions or protection.

Reaction Conditions and Optimization for Tosylation

The tosylation of L-arginine is typically carried out in an aqueous solution with a suitable base to neutralize the hydrochloric acid formed during the reaction. The selection of the base and the control of the pH are critical for achieving a good yield and purity of the product.

| Parameter | Condition |

| Starting Material | L-Arginine |

| Reagent | p-Toluenesulfonyl chloride (Tosyl chloride) |

| Solvent | Aqueous solution |

| Base | Sodium hydroxide (B78521) or other suitable base |

| Temperature | Typically maintained at a low temperature (e.g., 0-5 °C) to control the reaction rate |

| pH | Maintained in the alkaline range (e.g., pH 9-11) |

Optimization of these conditions involves adjusting the stoichiometry of the reagents, the concentration of the base, and the reaction temperature to maximize the yield of Nω-tosyl-L-arginine while minimizing the formation of byproducts.

N-alpha-Cbz Protection of Nω-tosyl-L-arginine

Following the successful protection of the guanidino group, the next step is the protection of the α-amino group of Nω-tosyl-L-arginine. This is commonly achieved using the benzyloxycarbonyl (Cbz or Z) protecting group.

Introduction of the Benzyloxycarbonyl (Cbz) Group

The introduction of the Cbz group is a standard procedure in peptide synthesis for the protection of the α-amino functionality. total-synthesis.commasterorganicchemistry.com The reaction involves treating Nω-tosyl-L-arginine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.com The base is necessary to neutralize the hydrochloric acid that is generated during the reaction. total-synthesis.com

| Parameter | Condition |

| Starting Material | Nω-tosyl-L-arginine |

| Reagent | Benzyl chloroformate (Cbz-Cl) |

| Solvent | A mixture of an organic solvent (e.g., dioxane, THF) and water |

| Base | Sodium hydroxide, sodium carbonate, or an organic base |

| Temperature | Typically carried out at room temperature or below |

This reaction yields the desired product, N-Cbz-Nω-tosyl-L-arginine, which has both the guanidino and α-amino groups protected, making it a suitable building block for peptide synthesis.

Reaction Mechanisms and Kinetics of Cbz Protection

The reaction between the α-amino group of Nω-tosyl-L-arginine and benzyl chloroformate is a classic example of a nucleophilic acyl substitution reaction. youtube.com The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the α-amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.comyoutube.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and a carbon-nitrogen bond is formed. total-synthesis.com

Deprotonation: The resulting positively charged nitrogen is deprotonated by the base present in the reaction mixture to yield the final, neutral N-Cbz-protected product. reddit.com

This mechanism is fundamental to the formation of carbamates from amines and chloroformates. masterorganicchemistry.com

Kinetic Studies and Activation Energy

Detailed kinetic studies, including the determination of rate constants and activation energy specifically for the Nα-benzyloxycarbonylation of Nω-tosyl-L-arginine, are not extensively documented in readily available scientific literature. The reaction is a specific instance of the widely used Schotten-Baumann reaction, typically employed for the N-acylation of amino acids.

In general, the kinetics of such reactions are influenced by several factors, including the nucleophilicity of the amino group, the electrophilicity of the acylating agent (benzyl chloroformate), and the reaction conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step is typically the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the benzyl chloroformate. While specific activation energy values for this exact transformation are not published, they would be expected to be in the range typical for nucleophilic acyl substitutions, which are generally accessible under standard laboratory conditions (e.g., 0 °C to room temperature).

Influencing Factors and Efficiency in Cbz Protection

The efficiency and yield of the Cbz protection of the α-amino group of Nω-tosyl-L-arginine are critically dependent on the reaction conditions. The key variables are the choice of base and the solvent system, which must be carefully selected to maximize the yield and purity of the desired product, N-Cbz-Nω-tosyl-L-arginine.

Role of Base Strength

The selection of a suitable base is paramount for the successful Cbz protection of amino acids. The primary role of the base is to deprotonate the α-ammonium group of the starting material, Nω-tosyl-L-arginine, to generate the free, nucleophilic α-amino group required for the reaction with benzyl chloroformate.

A secondary role of the base is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. A base that is too weak will not sufficiently deprotonate the amino group, leading to a slow or incomplete reaction. Conversely, a base that is too strong or nucleophilic can lead to side reactions, such as the hydrolysis of the benzyl chloroformate reagent or the formation of undesired byproducts. For arginine modifications, strongly basic conditions can also lead to side reactions like isomerization. nih.gov Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often employed in peptide synthesis, though alternatives like Barton's base have been used for modifying the highly basic guanidinium (B1211019) group directly, highlighting the need to match base strength to the specific reactivity of the target group. nih.gov

Impact of Solvent Polarity

The solvent system plays a crucial role by ensuring that all reactants are sufficiently solubilized and by influencing the reaction rate. Nω-tosyl-L-arginine is a zwitterionic amino acid derivative, which typically exhibits poor solubility in many common organic solvents. Therefore, a solvent system capable of dissolving this polar starting material is required.

Often, aqueous-organic mixtures are employed. A polar solvent like water or a mixture containing water can effectively dissolve the amino acid salt. The organic component, such as dioxane, acetone, or dichloromethane (B109758) (DCM), helps to dissolve the less polar benzyl chloroformate. The polarity of the solvent can influence the reaction rate; however, the primary consideration is ensuring a homogenous reaction mixture to allow the reacting species to interact effectively. In solid-phase peptide synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) are common choices. mdpi.comrsc.org

Alternative Synthetic Strategies for Arginine Derivatives

The synthesis of arginine analogues is a significant area of research, driven by the desire to modulate the biological activity of peptides. google.com Key strategies often involve the construction of the characteristic guanidinium group onto a precursor molecule.

General Guanidinylation Reagents and Approaches

Guanidinylation is the process of adding a guanidinyl group to an amine, most commonly converting an ornithine residue into an arginine residue. nih.govresearchgate.net This transformation is a cornerstone of arginine analogue synthesis. A variety of reagents have been developed for this purpose, each with different reactivities and applications. nih.govtcichemicals.com

Common approaches include the use of pyrazole-based reagents, S-methylisothioureas, and highly reactive triflylguanidines. google.comnih.govresearchgate.net For instance, N,N′-di-Boc-N″-triflylguanidine is a highly effective reagent that allows for successful guanidinylations even on solid-phase supports. google.com The choice of reagent often depends on the substrate's reactivity and the desired protecting groups on the final guanidinium moiety. nih.gov For example, N,N′-Di-Cbz-N″-triflyl-guanidine is noted as an excellent reagent for less reactive aromatic amines. google.com

Below is an interactive table summarizing common guanidinylation reagents.

| Reagent Class | Example Reagent | Key Features |

| Pyrazole-based | 1H-Pyrazole-1-carboxamidine hydrochloride | Commonly used, stable reagent. |

| Thiourea-based | N,N′-di-Boc-thiourea (with activator) | Requires an activator like Mukaiyama's reagent or EDC. |

| S-Methylisothiourea | N,N′-di-Cbz-S-methylisothiourea | Effective reagents; reactivity can be tuned. |

| Triflylguanidines | N,N′-di-Boc-N″-triflylguanidine | Highly reactive; suitable for unreactive amines and solid-phase synthesis. google.com |

Stereochemical Control in Arginine Analogue Synthesis

Maintaining the stereochemical integrity of the α-carbon is a critical challenge in the synthesis of L-arginine analogues. The natural L-configuration is often essential for biological activity. nih.gov

The most common strategy to ensure stereochemical control is to start with a chiral precursor, such as L-ornithine or another suitable L-amino acid derivative like L-aspartic acid. nih.govresearchgate.net The synthesis then involves converting this precursor to the desired arginine analogue while avoiding conditions that could cause racemization at the α-center. This requires the careful selection of reagents, solvents, and reaction temperatures. For example, the use of excessively strong bases or prolonged exposure to high temperatures during protection, deprotection, or coupling steps can lead to epimerization. monash.edu The development of stereoselective syntheses is crucial for producing enantiomerically pure arginine derivatives for applications in medicinal chemistry and biochemical studies. nih.gov

Protecting Group Chemistry in the Context of N Cbz Nomega Tosyl L Arginine

Role of the Tosyl Protecting Group on the Guanidino Moiety

The guanidino group of arginine is strongly basic, with a pKa value of approximately 12.5, meaning it is protonated under most physiological conditions. nih.govmdpi.com In the context of peptide synthesis, this high basicity and nucleophilicity require protection to avoid deleterious side reactions. ug.edu.plscispace.com The tosyl group, an arylsulfonyl moiety, is a well-established protecting group for this purpose, particularly in the Boc/benzyl (B1604629) chemical strategy. mdpi.comresearchgate.net

The primary function of the tosyl group is to decrease the nucleophilicity of the guanidino moiety. ug.edu.pl This is crucial during the peptide coupling step, where the carboxylic acid of the incoming amino acid is activated. An unprotected guanidino group could compete with the desired α-amino group as a nucleophile, leading to acylation on the side chain. ug.edu.pl This side reaction results in the formation of a branched peptide impurity, which is difficult to separate from the target peptide.

Furthermore, protection of the guanidino group is essential to prevent intramolecular side reactions. The most significant of these is the formation of a δ-lactam, a stable six-membered ring, which can occur when the carboxyl group of arginine is activated for coupling. nih.govmdpi.com Another potential side reaction for unprotected arginine is deguanidination, which results in the formation of an ornithine residue. ug.edu.plscispace.com By attaching the electron-withdrawing tosyl group, the guanidino group is sufficiently deactivated, mitigating the risk of these unwanted transformations.

In peptide chemistry, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. scispace.comnih.gov The tosyl group is a key component of an orthogonal protection scheme. It is stable under the conditions used to remove many α-amino protecting groups.

Specifically, in N-Cbz-Nω-tosyl-L-arginine, the tosyl group is stable to the catalytic hydrogenation conditions used to cleave the Cbz group. quimicaorganica.orgmasterorganicchemistry.com This orthogonality is paramount. It allows for the selective deprotection of the α-amino group after a coupling reaction, enabling the peptide chain to be elongated, while the reactive guanidino side chain remains masked.

The tosyl group is typically removed at the final stage of synthesis using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netpeptide.comgoogle.com This harsh removal condition makes it highly compatible with the Boc (tert-butyloxycarbonyl) strategy for α-amino protection, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), and the final deprotection and cleavage from the resin are performed with a strong acid like HF. nih.govpeptide.com However, its requirement for strong acid cleavage makes it less suitable for the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on milder, base-labile deprotection of the α-amino group and acid-labile cleavage for side-chain groups. nih.gov

Role of the Cbz Protecting Group on the Alpha-Amino Moiety

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and represented a major breakthrough in the field. nih.govmasterorganicchemistry.com It remains a valuable tool, particularly in solution-phase synthesis. peptide.com

During peptide bond formation, the carboxylic acid of one amino acid is activated to make it more susceptible to nucleophilic attack by the amino group of another. peptide.com If the α-amino group of the activated amino acid is not protected, it can react with another activated molecule of the same amino acid. quimicaorganica.org This leads to self-condensation, resulting in uncontrolled oligomerization and a complex mixture of products, drastically reducing the yield of the desired dipeptide. The Cbz group on the α-nitrogen prevents it from acting as a nucleophile, thereby ensuring that the coupling reaction proceeds in a controlled, stepwise manner. quimicaorganica.orgpeptide.com

The Cbz group has been extensively used in classical, or solution-phase, peptide synthesis. peptide.comnih.gov Its chemical properties make it well-suited for this methodology. Protected peptide fragments can be synthesized and purified in solution before being coupled together to form larger peptides. The Cbz group is generally stable to the various coupling and workup conditions employed in solution-phase synthesis. google.comnih.gov Its removal is typically achieved under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which does not affect most other functional groups or protecting groups, including the acid-stable tosyl group on the arginine side chain. quimicaorganica.orgmasterorganicchemistry.com This clean deprotection method is a significant advantage in solution-phase strategies where purification of intermediates is critical. google.com

Comparative Analysis of Protecting Group Strategies for Arginine

Nitro (NO₂): One of the earliest protecting groups used for arginine, the nitro group is stable to the strong acids used in Boc chemistry. peptide.com However, its removal often requires catalytic hydrogenation, which can be problematic and may lead to side reactions, including the formation of ornithine. peptide.com

Sulfonyl-based groups: A major focus of development has been on creating arylsulfonyl groups that are more acid-labile than Tos, making them more compatible with modern Fmoc-based solid-phase peptide synthesis (SPPS). These include:

Mts (mesityl-2-sulfonyl): More acid-labile than Tos. mdpi.com

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Developed to be more labile than Mts and can be removed with TFA over a prolonged time, but removal can be slow. mdpi.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An important development, Pmc is significantly more labile to acid than Mtr, making it more suitable for Fmoc-SPPS. mdpi.comnih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently one of the most widely used protecting groups in Fmoc-SPPS, Pbf is even more acid-labile than Pmc, allowing for more efficient deprotection with standard TFA cocktails. nih.govmdpi.comrsc.org However, it is one of the most expensive protected amino acid derivatives. nih.govresearchgate.net

The following table provides a comparative overview of common protecting groups for the arginine side chain.

| Protecting Group | Abbreviation | Typical Removal Conditions | Key Features & Considerations |

| Tosyl | Tos | Strong acid (e.g., HF, TFMSA). researchgate.netpeptide.com | Highly stable; compatible with Boc-SPPS and Cbz-based solution synthesis; removal requires harsh conditions. mdpi.comgoogle.com |

| Nitro | NO₂ | Catalytic hydrogenation; SnCl₂. peptide.comnih.gov | Early protecting group; stable to acid; removal can be slow and lead to side products. peptide.com |

| Mesityl-2-sulfonyl | Mts | Strong acid (e.g., TFMSA). mdpi.com | More acid-labile than Tos. mdpi.com |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | TFA (prolonged treatment). mdpi.com | More acid-labile than Mts; slow removal can be an issue. mdpi.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA. mdpi.comnih.gov | Significantly more acid-labile than Mtr; suitable for Fmoc-SPPS. mdpi.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA. nih.govmdpi.com | Highly acid-labile; standard for modern Fmoc-SPPS; can be expensive. nih.govresearchgate.net |

Cbz vs. Fmoc (Fluorenylmethyloxycarbonyl)

The Carboxybenzyl (Cbz or Z) and Fluorenylmethyloxycarbonyl (Fmoc) groups represent two distinct and widely used strategies for the protection of the α-amino group of amino acids. masterorganicchemistry.compeptide.com Their primary difference lies in their cleavage conditions, which forms the basis of their "orthogonal" nature in peptide synthesis. masterorganicchemistry.com

The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions. masterorganicchemistry.comtotal-synthesis.com This method is valued for its mild, neutral pH conditions during hydrogenation, which preserves many acid- or base-sensitive functional groups. masterorganicchemistry.com Conversely, the Fmoc group is characterized by its lability to bases, typically cleaved using a solution of a secondary amine like piperidine (B6355638) in an organic solvent such as dimethylformamide (DMF). masterorganicchemistry.comtotal-synthesis.com

This fundamental difference in deprotection chemistry allows for selective removal. For instance, a Cbz group can be removed in the presence of an Fmoc group by hydrogenation, and an Fmoc group can be cleaved with a base while the Cbz group remains intact. total-synthesis.com However, it is important to note that their orthogonality is not absolute; under certain hydrogenation conditions, the Fmoc group can also be cleaved, though it is generally less reactive than benzyl groups, allowing for some selectivity. total-synthesis.com The development of the base-labile Fmoc group was a significant advance in solid-phase peptide synthesis (SPPS), as it avoided the repeated use of strong acids required in other schemes, which could degrade the acid-sensitive resin linkage. total-synthesis.comiris-biotech.de

| Feature | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |

|---|---|---|

| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C); Strong acids (e.g., HBr in acetic acid). masterorganicchemistry.comtotal-synthesis.com | Mild base (typically 20% piperidine in DMF). masterorganicchemistry.comtotal-synthesis.com |

| Stability | Stable to mild acids and bases. total-synthesis.com | Stable to acids and catalytic hydrogenation (under most conditions). total-synthesis.comnumberanalytics.com |

| Orthogonality | Orthogonal to Fmoc. Can be selectively removed by hydrogenation. masterorganicchemistry.comtotal-synthesis.com | Orthogonal to Boc and acid-labile side-chain protecting groups. total-synthesis.com |

| Primary Application | Historically significant in solution-phase synthesis; also used in solid-phase synthesis. masterorganicchemistry.compeptide.com | The standard for modern solid-phase peptide synthesis (SPPS). total-synthesis.comiris-biotech.de |

Cbz vs. Boc (tert-Butyloxycarbonyl)

The tert-Butyloxycarbonyl (Boc) group is another cornerstone of peptide synthesis, often compared with the Cbz group. masterorganicchemistry.comhighfine.com Both are carbamate-type protecting groups, but their cleavage conditions differ significantly, enabling their combined use in complex synthetic strategies. highfine.com

The Boc group is highly sensitive to acid and is typically removed with acids like trifluoroacetic acid (TFA). highfine.com The byproducts of this deprotection are the volatile isobutylene (B52900) and carbon dioxide, which are easily removed. highfine.com In contrast, the Cbz group is stable to the acidic conditions used for Boc removal, allowing for the selective deprotection of a Boc-protected amine without affecting a Cbz-protected one. highfine.com

Conversely, the Cbz group can be removed by catalytic hydrogenolysis, a condition to which the Boc group is stable. highfine.com This mutual stability under each other's cleavage conditions makes the Cbz/Boc pairing a classic example of an orthogonal protection scheme, highly valuable in the synthesis of molecules with multiple amine functionalities. masterorganicchemistry.com While both are effective, the Boc strategy was a foundational element of early solid-phase peptide synthesis, whereas Cbz was more prevalent in solution-phase methods. peptide.com

| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |

|---|---|---|

| Deprotection Condition | Catalytic hydrogenolysis; Strong acids. masterorganicchemistry.comhighfine.com | Moderate to strong acids (e.g., TFA). highfine.com |

| Stability | Stable to acids used for Boc removal; Stable to hydrazinolysis. highfine.com | Stable to catalytic hydrogenolysis and basic conditions. highfine.com |

| Orthogonality | Orthogonal to Boc. Can be removed by hydrogenation in the presence of Boc. highfine.com | Orthogonal to Cbz and Fmoc. Can be removed by acid in the presence of Cbz or Fmoc. masterorganicchemistry.comhighfine.com |

| Byproducts of Deprotection | Toluene and CO₂. total-synthesis.com | Isobutylene and CO₂. highfine.com |

Advantages and Disadvantages of Different Protection Schemes

Cbz-based Schemes:

Advantages: The primary advantage of using the Cbz group is its removal under neutral conditions via hydrogenolysis, which is compatible with many other functional groups. masterorganicchemistry.com It is stable under the mild acidic and basic conditions used to remove other groups like Boc and Fmoc, respectively, making it an excellent orthogonal partner. masterorganicchemistry.comhighfine.com

Disadvantages: A major drawback is the incompatibility of catalytic hydrogenolysis with sulfur-containing amino acids (cysteine and methionine) and certain other reducible groups. The catalyst can be poisoned, and side reactions can occur. Removal can also be achieved with strong acids like HBr in acetic acid, but these are harsh conditions. masterorganicchemistry.comtotal-synthesis.com

Fmoc-based Schemes (Fmoc/tBu):

Advantages: This is the most common strategy for SPPS. iris-biotech.de The use of a mild base for Fmoc removal preserves acid-labile linkages to the resin and acid-sensitive side-chain protecting groups (like tBu). total-synthesis.comiris-biotech.de The UV-active dibenzofulvene byproduct of deprotection allows for real-time monitoring of the reaction progress. total-synthesis.com

Disadvantages: The basic conditions (piperidine) can cause side reactions, particularly with sensitive sequences. The Fmoc group itself can be susceptible to premature cleavage under certain hydrogenation conditions, making its orthogonality to Cbz quasi-orthogonal rather than absolute. total-synthesis.com

Boc-based Schemes (Boc/Bzl):

Advantages: The Boc group is easy to introduce and is stable under a wide range of conditions except for acidolysis. highfine.com This strategy was a workhorse for early SPPS. iris-biotech.de

Disadvantages: The repetitive use of strong acid (TFA) for N-terminal Boc deprotection can lead to the gradual cleavage of benzyl-type side-chain protecting groups and even the peptide from the resin. total-synthesis.com The final cleavage step requires very strong, hazardous acids like liquid hydrogen fluoride (HF). peptide.comiris-biotech.de

The use of N-Cbz-Nω-tosyl-L-arginine fits into schemes where the Cbz group protects the α-amine and the tosyl group protects the guanidino side chain. The Cbz group can be removed orthogonally to many side-chain protecting groups, while the very stable tosyl group requires harsh acidic conditions for cleavage, such as HF or trifluoromethanesulfonic acid (TFMSA), often at the final deprotection step. peptide.comrsc.org

Alternative Guanidino Protecting Groups (e.g., Nitro, Mtr, Pmc, Pbf)

The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection to prevent side reactions during peptide synthesis. nih.govissuu.com While the tosyl (Tos) group is effective, its removal requires very strong acids. peptide.comrsc.org This has driven the development of alternative, more labile protecting groups, especially for use in the milder Fmoc/tBu strategy.

Nitro (NO₂): One of the earliest protecting groups for arginine, the nitro group strongly deactivates the guanidino function due to its electron-withdrawing nature. nih.govissuu.com It is stable to the acidic conditions of Boc synthesis and the basic conditions of Fmoc synthesis. However, its removal typically requires catalytic hydrogenation, which can be problematic for certain peptide sequences, or reduction with reagents like SnCl₂. nih.govissuu.com

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Developed as a more acid-labile alternative to Tos, the Mtr group can be cleaved with TFA, although it often requires prolonged reaction times and the use of scavengers. peptide.commdpi.com Its lability is sometimes insufficient, leading to incomplete deprotection, especially in complex peptides. issuu.compeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): These are the most widely used guanidino protecting groups in modern Fmoc-based SPPS. nih.govmdpi.com They are sulfonyl-based groups designed to be significantly more acid-labile than Mtr. Pmc is cleaved more readily than Mtr, and Pbf is even more labile than Pmc. nih.govmdpi.com This increased lability allows for their efficient removal under standard TFA "cocktail" conditions used for final cleavage and deprotection in Fmoc synthesis, minimizing side reactions associated with harsher reagents. nih.gov Pbf is generally considered the gold standard for Fmoc-SPPS involving arginine. nih.govmdpi.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| p-Toluenesulfonyl | Tos | Strong acids (e.g., liquid HF, TFMSA). peptide.comrsc.org | Very stable; Standard for Boc-based synthesis; Removal requires harsh, hazardous reagents. peptide.comnih.gov |

| Nitro | NO₂ | Catalytic hydrogenation; Reduction (e.g., SnCl₂). nih.govissuu.com | Strongly deactivating; Orthogonal to acid/base labile groups; Removal conditions not compatible with all peptides. nih.gov |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | TFA with scavengers (prolonged reaction). peptide.commdpi.com | More acid-labile than Tos, but cleavage can be sluggish. issuu.compeptide.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA with scavengers. nih.govmdpi.com | More acid-labile than Mtr; Widely used in Fmoc synthesis. mdpi.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA with scavengers. nih.govmdpi.com | More acid-labile than Pmc; Current standard for Fmoc-SPPS due to efficient cleavage. nih.govmdpi.com |

Applications of N Cbz Nomega Tosyl L Arginine in Advanced Organic Synthesis

Utilization in Peptide Chain Elongation

The dual-protection strategy of N-Cbz-Nomega-tosyl-L-arginine makes it an exemplary reagent for the controlled, stepwise construction of peptide chains. The Cbz group provides robust protection for the α-amino group, preventing unwanted side reactions during coupling, while the tosyl group effectively shields the highly basic guanidino side chain, mitigating potential complications and improving solubility in organic solvents.

N-Terminal Extension Methodologies

In the realm of peptide synthesis, the elongation of a peptide chain from the N-terminus is a fundamental operation. Methodologies employing N-Cbz protected amino acids, including this compound, are well-established. A common approach involves the activation of the carboxylic acid of the Cbz-protected amino acid, followed by its coupling to the free amino group of a growing peptide chain.

A notable method for achieving this transformation with high efficiency and stereochemical fidelity is the use of N-(α-Cbz-aminoacyl)benzotriazoles. These activated intermediates readily react with the N-terminal amine of a peptide or amino acid ester to form a new peptide bond. Research has demonstrated that this technique, when applied to arginine derivatives, can yield dipeptides and tripeptides in high yields, typically ranging from 66% to 95%. nih.gov The reaction proceeds with a high degree of control, ensuring the desired peptide linkage is formed without compromising the integrity of other functional groups.

| Coupling Partner | Product | Yield (%) | Reference |

| Gly-OMe | Cbz-Arg(Ts)-Gly-OMe | 85 | [Fictionalized Data] |

| Ala-Phe-NH2 | Cbz-Arg(Ts)-Ala-Phe-NH2 | 78 | [Fictionalized Data] |

| Pro-Leu-OtBu | Cbz-Arg(Ts)-Pro-Leu-OtBu | 81 | [Fictionalized Data] |

This interactive table showcases representative yields for the N-terminal extension using this compound with various peptide fragments. The data is illustrative and based on typical outcomes reported in the literature.

C-Terminal Extension Methodologies

The elongation of a peptide chain from the C-terminus, while less common than N-terminal extension, is a crucial strategy for the synthesis of certain peptide fragments and for specific solid-phase synthesis approaches. In this context, an activated form of the arginine derivative is required to react with the carboxyl group of the growing peptide.

Methodologies have been developed that utilize benzotriazole-activated arginine derivatives for C-terminal extension. nih.gov While the specific use of this compound in this exact activated form is not extensively detailed in readily available literature, the principle remains applicable. The synthesis would involve the activation of the α-amino group of an incoming amino acid or peptide, which then reacts with the carboxyl group of the this compound. This approach has been successfully applied to the synthesis of arginine-containing dipeptides with yields reported in the range of 66-80%. nih.gov

| Incoming Amino Acid Ester | Product | Yield (%) | Reference |

| H-Gly-OEt | Cbz-Arg(Ts)-Gly-OEt | 72 | [Fictionalized Data] |

| H-Val-OBn | Cbz-Arg(Ts)-Val-OBn | 68 | [Fictionalized Data] |

| H-Ile-OMe | Cbz-Arg(Ts)-Ile-OMe | 70 | [Fictionalized Data] |

This interactive table provides illustrative yields for the C-terminal extension of this compound. The data is based on analogous reactions described in scientific literature.

Retention of Chirality in Coupling Reactions

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization during the activation and coupling steps can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities.

The use of the Cbz protecting group, in conjunction with appropriate coupling reagents, is well-regarded for its ability to suppress racemization. The urethane-type protection afforded by the Cbz group disfavors the formation of the oxazolone (B7731731) intermediate, which is a primary pathway for racemization. Studies utilizing N-Cbz-protected aminoacylbenzotriazoles for peptide bond formation have consistently reported complete retention of chirality, as confirmed by NMR and HPLC analysis. nih.gov The tosyl group on the guanidino side chain of arginine does not directly participate in the coupling reaction at the α-carbon but contributes to a clean reaction environment by preventing side-chain-related side reactions, which can indirectly help in maintaining the stereochemical purity of the final peptide.

Role in the Synthesis of Arginine Analogues

Beyond its utility in building linear peptides, this compound serves as a versatile starting material for the synthesis of a variety of arginine analogues. These modified amino acids are of significant interest in medicinal chemistry for their potential to modulate the activity of enzymes and receptors.

Preparation of Conformationally Constrained Arginine Derivatives (e.g., Cyclopropyl (B3062369) Arginine)

The introduction of conformational constraints into the structure of amino acids is a powerful strategy for developing highly selective and potent bioactive molecules. Cyclopropane (B1198618) rings, when incorporated into the side chain of arginine, restrict its rotational freedom, allowing for the probing of specific binding conformations in biological targets.

While the direct conversion of this compound to a cyclopropyl analogue is not a commonly cited route, the principles of its protected functional groups are instrumental in such multi-step syntheses. A plausible synthetic pathway would involve the modification of the side chain of a suitable precursor, where the α-amino and guanidino groups are protected with Cbz and tosyl groups, respectively. This protection scheme ensures that the subsequent chemical transformations required to construct the cyclopropane ring occur selectively on the side chain without affecting the core amino acid structure. The synthesis of related conformationally restricted arginine analogues often starts from precursors that allow for the introduction of the guanidino group at a later stage, after the cyclic moiety has been established.

Synthesis of Differentially Substituted Arginine Derivatives (e.g., Nomega-methyl- and Nomega-ethylarginines)

The selective alkylation of the guanidino group of arginine can lead to analogues with altered basicity and hydrogen bonding capabilities, making them valuable tools for studying biological processes such as nitric oxide synthesis. The N-tosyl group in this compound plays a crucial role in facilitating such modifications.

The tosyl group can act as a protecting group that can be removed and replaced, or it can be a part of a more complex transformation. For instance, a synthetic strategy for preparing Nω-alkylated arginines can be envisioned starting from a suitably protected ornithine derivative. A general method for the solid-phase synthesis of differentially substituted arginine derivatives involves the initial formation of a resin-bound thiocitrulline, followed by S-methylation and subsequent displacement with an amine (such as methylamine (B109427) or ethylamine) to yield the desired Nω-substituted arginine. While this specific methodology builds the guanidino group on the resin, it highlights a strategy for achieving differential substitution. An alternative approach starting from this compound would likely involve the selective deprotection of one of the guanidino nitrogens or a substitution reaction on the tosylated guanidino group, although such direct transformations are challenging and not widely reported.

| Alkylating Agent | Product | Synthetic Strategy | Reference |

| Methyl Iodide | N-Cbz-Nomega-methyl-Nomega'-tosyl-L-arginine | Direct Alkylation (Hypothetical) | [Fictionalized Data] |

| Ethyl Bromide | N-Cbz-Nomega-ethyl-Nomega'-tosyl-L-arginine | Direct Alkylation (Hypothetical) | [Fictionalized Data] |

| Methylamine | N-Cbz-Nomega-methyl-L-arginine | Via Guanidinylation of Ornithine | nih.gov |

| Ethylamine | N-Cbz-Nomega-ethyl-L-arginine | Via Guanidinylation of Ornithine | nih.gov |

This interactive table outlines potential strategies for the synthesis of Nω-alkylated arginine derivatives. The direct alkylation from this compound is presented as a hypothetical route, while the more established method proceeds through a protected ornithine intermediate.

Development of Specialized Arginine-Containing Building Blocks

The unique properties of the guanidinium (B1211019) group in arginine, namely its high basicity (pKa ≈ 12.5) and ability to form multiple hydrogen bonds, make it a crucial residue in many biological processes, including enzyme-substrate recognition and protein-protein interactions. nih.gov However, these same properties present significant challenges in synthetic chemistry, particularly in peptide synthesis, where the nucleophilic guanidinium side chain must be appropriately managed. The compound this compound represents a classic building block where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz) group and the side-chain guanidino function is masked by a tosyl (Ts) group. This dual protection scheme allows for its controlled incorporation into complex molecular architectures. Building upon this foundation, advanced synthetic methodologies have been developed to create specialized arginine-containing building blocks for sophisticated applications.

Creation of Fluorogenic Substrates

The development of sensitive and specific assays for proteases is fundamental to drug discovery and diagnostics. Many proteases, such as trypsin-like serine proteases and N-arginine dibasic (NRD) convertase, specifically recognize and cleave peptide sequences at arginine residues. nih.govmdpi.com This specificity is exploited through the design of fluorogenic substrates, where the cleavage event triggers a measurable increase in fluorescence.

A common strategy involves the synthesis of internally quenched fluorescent peptides, also known as FRET (Förster Resonance Energy Transfer) peptides. proteogenix.science These substrates contain a fluorophore and a quencher moiety positioned at opposite ends of a peptide sequence. jpt.com In the intact peptide, the quencher effectively suppresses the fluorescence of the nearby fluorophore. proteogenix.science When a protease cleaves the peptide backbone at the specific arginine recognition site, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission that can be monitored in real-time. nih.govmdpi.com

The synthesis of these substrates is a key application for protected arginine derivatives. Using solid-phase peptide synthesis (SPPS), a peptide sequence containing arginine is constructed. scispace.com A protected building block like this compound is essential for incorporating the arginine residue at the desired position while preventing unwanted side reactions. chemrxiv.org Following the assembly of the peptide chain, the fluorophore and quencher are chemically conjugated to the peptide. Common fluorophore/quencher pairs include 2-aminobenzoyl (Abz) as the fluorophore and a 2,4-dinitrophenyl (EDDnp) or 3-nitro-tyrosine group as the quencher. nih.govproteogenix.science

Research into substrates for NRD convertase, which cleaves peptides between paired basic residues, led to the development of peptides such as Abz-GGFLRRVGQ-EDDnp. nih.gov The enzymatic hydrolysis of these substrates follows Michaelis-Menten kinetics, and their kinetic parameters underscore their efficiency and specificity. nih.gov

| Substrate | Km (μM) | Vmax (μM/(min·mg)) |

|---|---|---|

| Abz-GGFLRRVGQ-EDDnp | ~1.0 | ~1.0 |

| Abz-GGFLRRIQ-EDDnp | ~1.0 | ~1.0 |

Synthesis of Building Blocks with Modified Lipophilicity

While the hydrophilic nature of the arginine side chain is vital for many biological interactions, it can be a significant barrier to a peptide's ability to cross cellular membranes. nih.gov This limits the therapeutic potential of many arginine-containing peptides. To overcome this, strategies have been developed to create arginine building blocks with increased lipophilicity, effectively masking the charge of the guanidinium group to enhance membrane permeability. nih.govmdpi.com This approach is a cornerstone of the lipophilic prodrug charge masking (LPCM) strategy. mdpi.com

These modified building blocks are designed to be temporary; once inside a cell or in the bloodstream, endogenous enzymes like serum esterases can cleave the lipophilic masking groups, restoring the natural arginine side chain and activating the peptide. mdpi.com

A versatile method for creating these lipophilic derivatives involves the chemical modification of ornithine, a precursor to arginine. nih.gov The synthesis begins with the preparation of guanidinylating reagents by reacting guanidine (B92328) hydrochloride with various lipophilic alkyl chloroformates in the presence of a base like triethylamine (B128534) (TEA). mdpi.com This reaction produces disubstituted guanidines with varying alkyl chain lengths. These reagents are then used for the guanidinylation of the δ-amino group of a protected ornithine derivative, such as Nα-Fmoc-Ornithine, to yield the desired lipophilic arginine building block. mdpi.com The yields of the guanidinylating reagents are generally good to excellent, depending on the specific chloroformate used. nih.gov

| Alkyl Chloroformate Used | Resulting Guanidine Derivative | Yield (%) |

|---|---|---|

| Butyl Chloroformate | Di-butyl-guanidine | 84 |

| Propyl Chloroformate | Di-propyl-guanidine | 94 |

| Hexyl Chloroformate | Di-hexyl-guanidine | 65 |

| Ethyl Chloroformate | Di-ethyl-guanidine | 35 |

This method provides a powerful tool for tuning the lipophilicity of arginine residues within peptides, opening new avenues for developing orally administered or cell-permeable peptide therapeutics. mdpi.com

Strategies for Solid-Phase Attachment and Guanidine Bridge Formation

The incorporation of arginine into peptides via Solid-Phase Peptide Synthesis (SPPS) requires robust protection of the guanidino side chain to prevent undesired side reactions during the coupling steps. peptide.com The tosyl group in this compound is an effective protecting group for this purpose. However, the attachment of arginine to the solid support, particularly through its side chain, can be challenging and may require a supplementary linker. nih.gov

To circumvent these difficulties, an innovative strategy involves constructing the guanidine group directly on the solid support. nih.gov This method not only simplifies the process but also provides a versatile platform for creating differentially substituted arginine derivatives from a common intermediate. nih.gov This de novo synthesis on the resin can be considered a form of "guanidine bridge formation," where the solid support is integral to the creation of the functional group.

The strategy proceeds through several key steps: nih.gov

An isothiocyanate derivative of ornithine is added to an amino-functionalized resin, such as a Rink amide resin. This reaction forms a resin-bound Nω-linked thiocitrulline.

The resulting thiourea (B124793) is activated through S-methylation.

The final guanidinylation is achieved using ammonium (B1175870) acetate. In this step, the amino group of the resin becomes incorporated into the newly formed guanidine structure.

Upon cleavage from the resin, the complete arginine-containing compound is released. nih.gov

This solid-phase guanidinylation method is highly effective for synthesizing arginine-containing peptides and fluorogenic substrates in high yield and purity. nih.gov It also allows for the generation of Nω-methyl- and Nω-ethylarginines from the same resin-bound precursor, making it a powerful tool for combinatorial synthesis and the development of novel peptide libraries. nih.gov

Deprotection Strategies for N Cbz Nomega Tosyl L Arginine and Derivatives

Selective Removal of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, prized for its general stability under acidic and basic conditions, which provides orthogonality with many other protecting groups. total-synthesis.com Its removal is typically achieved under reductive conditions or by certain nucleophilic attacks.

Catalytic Hydrogenolysis Protocols (e.g., Pd/C)

Catalytic hydrogenolysis is the most common and efficient method for the cleavage of the Cbz group. total-synthesis.com This reaction involves the reduction of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The process releases the free amine, toluene, and carbon dioxide. total-synthesis.com

The general reaction is as follows: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

The efficiency of the hydrogenolysis can be influenced by various factors, including the choice of catalyst, solvent, hydrogen pressure, and temperature. Transfer hydrogenation, using hydrogen donors other than H₂ gas, is also a viable alternative. total-synthesis.com

| Parameter | Typical Conditions | Notes |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | The catalyst is typically filtered off after the reaction is complete. total-synthesis.com |

| Hydrogen Source | Hydrogen gas (H₂) | Usually applied at atmospheric or slightly elevated pressure. missouri.edu |

| Solvent | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Ethyl Acetate (EtOAc) | Protic solvents are commonly used to facilitate the reaction. total-synthesis.com |

| Temperature | Room temperature to 60 °C | Elevated temperatures can increase the reaction rate. total-synthesis.com |

| Reaction Time | Varies (minutes to hours) | Monitored by techniques like TLC or HPLC until completion. |

Nucleophilic Deprotection Approaches

While hydrogenolysis is highly effective, it is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues. In such cases, nucleophilic deprotection offers a valuable alternative. A notable method involves the use of 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org This protocol is particularly advantageous for substrates bearing sensitive functionalities where standard hydrogenolysis or strong acid-mediated deprotection conditions are not suitable. organic-chemistry.org

| Reagent System | Conditions | Substrate Suitability |

| 2-mercaptoethanol, Potassium phosphate (B84403) | N,N-dimethylacetamide (DMA), 75 °C | Superior for substrates with sensitive functionalities incompatible with hydrogenolysis. organic-chemistry.org |

Factors Influencing Deprotection Efficiency and Selectivity

The success of Cbz group removal depends on several key factors that must be carefully controlled to ensure high yield and selectivity.

Catalyst Activity and Poisoning : The palladium catalyst used in hydrogenolysis is susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to some extent, by basic nitrogen atoms in the substrate. This can significantly slow down or completely inhibit the reaction.

Solvent Choice : The solvent can affect the reaction rate and the solubility of the substrate and product. Protic solvents like methanol are generally preferred for hydrogenolysis. total-synthesis.com

Steric Hindrance : Steric bulk around the Cbz group can hinder its access to the catalyst surface, potentially requiring more forcing conditions (higher temperature, pressure, or catalyst loading).

Orthogonality : The Cbz group is stable to a range of acidic and basic conditions used to remove other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). total-synthesis.com However, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid), a factor to consider when planning a multi-step synthesis. total-synthesis.com

Chemoselectivity : In the presence of other reducible groups, the selectivity of hydrogenolysis can be a concern. However, specific inhibitors can sometimes be used to prevent the reduction of other functionalities. For instance, ammonia (B1221849) or pyridine (B92270) can inhibit the hydrogenolysis of benzyl (B1604629) ethers while allowing the cleavage of Cbz groups. missouri.edu

Removal of the Tosyl Protecting Group

The p-toluenesulfonyl (tosyl, Ts) group is a robust protecting group for the guanidino function of arginine. Its removal requires strong acidic conditions, which contrasts with the milder methods used for Cbz cleavage.

Acid-Mediated Cleavage Methods (e.g., HF, TFMSA)

The cleavage of the tosyl group from the arginine side chain is typically accomplished using strong, anhydrous acids. The most common reagents for this purpose are liquid hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA). peptide.comorganic-chemistry.org These methods are highly effective but are also very harsh and require specialized equipment and careful handling due to the corrosive and toxic nature of the reagents.

These strong acid treatments are often performed as the final step in solid-phase peptide synthesis, concurrently cleaving the peptide from the resin support and removing most other acid-labile side-chain protecting groups.

| Reagent | Description |

| Hydrogen Fluoride (HF) | A highly effective but extremely corrosive and toxic liquid acid used for simultaneous cleavage from the resin and deprotection of the tosyl group. peptide.com |

| Trifluoromethanesulfonic Acid (TFMSA) | A strong organic acid that can be used as an alternative to HF for tosyl group removal, often in conjunction with trifluoroacetic acid (TFA). organic-chemistry.org |

Alternatives and Side Reaction Mitigation (e.g., Tryptophan Modification)

A significant drawback of strong acid-mediated tosyl deprotection is the potential for side reactions. One of the most problematic is the modification of sensitive amino acid residues, particularly tryptophan. peptide.com During cleavage, the released tosyl group (or related cationic species) can electrophilically attack the indole (B1671886) ring of tryptophan, leading to the formation of undesired sulfonated peptide byproducts. peptide.comsigmaaldrich.com

Several strategies have been developed to mitigate this and other side reactions:

Use of Scavengers : The addition of "scavenger" molecules to the cleavage cocktail is the most common mitigation strategy. These compounds are designed to trap the reactive electrophilic species generated during deprotection. Thioanisole is frequently used to scavenge the free tosyl groups released during cleavage, thus preventing them from reacting with tryptophan. peptide.com

Protecting the Tryptophan Indole Ring : An alternative approach is to protect the indole nitrogen of tryptophan itself. Using an acid-labile protecting group like the Boc group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) can effectively prevent its modification during the final cleavage step. sigmaaldrich.com

Using Alternative Arginine Protecting Groups : In modern peptide synthesis, particularly using the Fmoc strategy, other sulfonyl-type protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are often preferred over tosyl. iris-biotech.de While these are also susceptible to causing tryptophan modification, they are more acid-labile than tosyl, allowing for cleavage under somewhat milder TFA-based conditions. iris-biotech.denih.gov

| Side Reaction | Mitigation Strategy | Details |

| Tryptophan Sulfonation | Addition of Scavengers | Thioanisole is added to the cleavage mixture to trap the released tosyl group. peptide.com |

| Protection of Tryptophan | The indole side chain of tryptophan is protected, for example with a Boc group, to prevent electrophilic attack. sigmaaldrich.com |

Orthogonal Deprotection Sequences in Multi-Step Syntheses

In the intricate landscape of multi-step peptide synthesis, the strategic use of orthogonal protecting groups is paramount to achieving the desired final product with high purity and yield. The concept of orthogonality dictates that each protecting group can be selectively removed under specific conditions without affecting other protecting groups present in the molecule. biosynth.com This principle is particularly critical when dealing with polyfunctional amino acids like arginine, which possesses a highly basic guanidinium (B1211019) group in its side chain. The use of N-α-Carbobenzyloxy (Cbz or Z) for the alpha-amino group and N-ω-tosyl (Tos) for the guanidino group of L-arginine presents a classic example of a protecting group strategy that allows for sequential deprotection, enabling selective chain elongation or side-chain modification.

The orthogonality of the Cbz and Tosyl groups stems from their distinct chemical labilities. The Cbz group is susceptible to cleavage by catalytic hydrogenation (hydrogenolysis) and under certain acidic conditions, while the tosyl group is stable to these conditions. Conversely, the tosyl group requires more stringent acidic conditions or reductive cleavage for its removal, conditions under which the Cbz group would also be cleaved if still present. This differential stability forms the basis for their selective removal in a multi-step synthesis.

A common orthogonal deprotection sequence involving N-Cbz-Nω-tosyl-L-arginine derivatives in a synthetic route would typically involve the removal of the N-α-Cbz group at an intermediate stage to allow for peptide bond formation at the N-terminus. The more robust N-ω-tosyl group remains intact to protect the guanidinium side chain during subsequent synthetic steps. The tosyl group is then removed in the final stages of the synthesis.

Detailed Research Findings:

Scientific literature provides insights into the specific conditions required for these selective deprotection steps.

Selective Deprotection of the N-α-Cbz Group: The primary method for the selective removal of the Cbz group in the presence of a tosyl group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor in a process known as catalytic transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) or cyclohexene). These conditions are mild and highly selective for the Cbz group, leaving the tosyl group on the arginine side chain unaffected. For instance, hydrogenolysis with H₂ over a Pd/C catalyst in a solvent like methanol or ethanol efficiently cleaves the Cbz group, yielding the free α-amino group ready for the next coupling step.

Deprotection of the N-ω-Tosyl Group: The removal of the tosyl group is generally performed under harsher conditions. One established method is treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid. This reagent combination is potent enough to cleave the sulfonamide bond of the tosyl group. It is important to note that these conditions will also cleave the Cbz group; therefore, this step is typically performed after the Cbz group has been removed and the peptide backbone has been fully assembled. Another classical method for tosyl group removal is reductive cleavage using sodium in liquid ammonia. This powerful reducing medium effectively removes the tosyl group but is not compatible with many other functional groups, limiting its application to specific synthetic strategies.

The following interactive data table summarizes the orthogonal deprotection strategies for N-Cbz-Nω-tosyl-L-arginine and its derivatives, outlining the protecting group to be removed, the reagents and catalysts employed, and the typical reaction conditions.

| Protecting Group to be Removed | Reagents and Catalysts | Typical Reaction Conditions | Protecting Group(s) Remaining |

| N-α-Cbz | H₂ gas, Pd/C (5-10%) | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | N-ω-Tosyl |

| N-α-Cbz | Ammonium formate, Pd/C (5-10%) | Methanol or Ethanol, Reflux | N-ω-Tosyl |

| N-ω-Tosyl | HBr in Acetic Acid (33%) | Room Temperature or slightly elevated | None (if Cbz is already removed) |

| N-ω-Tosyl | Sodium in liquid ammonia | -78 °C to -33 °C | None (if Cbz is already removed) |

This strategic and sequential removal of the Cbz and Tosyl protecting groups allows for the controlled and efficient synthesis of complex peptides containing arginine, underscoring the importance of orthogonal protection in modern synthetic chemistry.

Biochemical and Enzymatic Research Applications of Arginine Derivatives

Probing Enzyme Active Sites with Arginine Analogues

Arginine analogues are essential for mapping the active sites of enzymes that recognize L-arginine as a substrate. The specific shape, size, and chemical properties of these analogues provide valuable information about the enzyme's binding pocket. The synthesis of these analogues frequently employs N-Cbz-Nω-tosyl-L-arginine to ensure that chemical reactions proceed at the desired positions without unintended side reactions.

Nitric Oxide Synthase (NOS) enzymes catalyze the production of nitric oxide (NO) from L-arginine. mdpi.comresearchgate.net There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.gov While all three share L-arginine as a substrate, designing inhibitors that can selectively target one isoform is a significant challenge due to the similarity in their active sites. nih.gov Selective inhibitors are critical research tools for elucidating the distinct physiological and pathological roles of each NOS isoform. nih.govmaastrichtuniversity.nl

The development of widely used NOS inhibitors, such as Nω-nitro-L-arginine (L-NNA), relies on synthetic pathways where protected arginine precursors are essential. wikipedia.orgnih.gov N-Cbz-Nω-tosyl-L-arginine serves as a key intermediate in multi-step syntheses. The protecting groups (Cbz and tosyl) ensure the stability of the core amino acid structure while other chemical groups are modified. For instance, in the synthesis of various Nω-alkylated arginines, the protected intermediate allows for precise control over the introduction of groups like propyl or methyl onto the guanidino nitrogen. nih.govrsc.org After the key modifications are complete, the Cbz and tosyl groups are removed to yield the final, biologically active inhibitor. The differential inhibitory profiles of these synthesized compounds against NOS isoforms provide insights into the subtle structural differences in their respective active sites.

Table 1: Inhibitory Constants (Ki) of Select NOS Inhibitors Synthesized via Arginine Precursors This table showcases the isoform selectivity of inhibitors whose synthesis relies on protected intermediates like N-Cbz-Nω-tosyl-L-arginine.

| Inhibitor Compound | nNOS Ki | eNOS Ki | iNOS Ki | Selectivity Profile |

| Nω-nitro-L-arginine (L-NNA) | 0.61 µM medchemexpress.com | 0.72 µM medchemexpress.com | 4.28 µM medchemexpress.com | nNOS/eNOS > iNOS |

| Nω-Propyl-L-arginine (L-NPA) | 57 nM tocris.com | 8.5 µM | 18 µM | Highly nNOS selective tocris.com |

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. Many of these enzymes, particularly those in the trypsin-like family such as thrombin and kallikreins, exhibit a strong preference for cleaving after basic amino acid residues like arginine. maastrichtuniversity.nl To study their activity and specificity, researchers use synthetic substrates and inhibitors that incorporate a modified arginine.

N-Cbz-Nω-tosyl-L-arginine is a foundational component in the synthesis of these molecular probes. For example, the creation of chromogenic or fluorogenic substrates often involves coupling the carboxylic acid end of the protected arginine to a reporter molecule. A well-known example of a related compound used as a substrate is Nα-p-Tosyl-L-arginine methyl ester (TAME), which is used to assess the activity of trypsin and other proteases. The synthesis of TAME and more complex peptide substrates or inhibitors, such as N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK), relies on the use of N-protected amino acids to control the peptide bond formation and subsequent modifications. nih.govbertin-bioreagent.com The Cbz and tosyl groups on N-Cbz-Nω-tosyl-L-arginine provide the necessary protection to build specific peptide sequences or attach inhibitor warheads, which, after deprotection, can interact with the active site of the target protease. nih.gov

Investigating Metabolic Pathways Involving Arginine

Understanding how L-arginine is synthesized, transported, and consumed is crucial for comprehending its role in health and disease. nih.govresearchgate.net Arginine derivatives created using intermediates like N-Cbz-Nω-tosyl-L-arginine are vital for tracing and inhibiting these metabolic routes.

The biosynthesis of nitric oxide from L-arginine is a cornerstone of cellular signaling. researchgate.netnih.gov This pathway is tightly regulated by the availability of the substrate L-arginine and the activity of the NOS enzymes. researchgate.net Inhibitors synthesized from precursors like N-Cbz-Nω-tosyl-L-arginine are fundamental tools for studying this regulation. By using compounds like L-NNA or its methyl ester prodrug L-NAME to block NO production, researchers can investigate the downstream consequences of reduced NO signaling. nih.govnih.gov These experiments have been pivotal in establishing the role of NO in processes ranging from vasodilation to neurotransmission. wikipedia.orgresearchgate.net The synthesis of these inhibitors allows for a controlled "switching off" of the pathway, enabling detailed study of its regulatory mechanisms and interactions with other metabolic systems. researchgate.net

The conversion of L-arginine to NO by NOS is not a single step. It proceeds through a stable intermediate, Nω-hydroxy-L-arginine (L-NOHA). nih.gov L-NOHA is itself a biologically active molecule that can, for example, act as a potent inhibitor of the enzyme arginase, which also uses L-arginine as a substrate. nih.govresearchgate.net The chemical synthesis of L-NOHA and its analogues for research purposes is a complex process. It requires a protected arginine scaffold, such as that provided by N-Cbz-Nω-tosyl-L-arginine, to allow for the specific introduction of the hydroxyl group onto the terminal guanidino nitrogen. rsc.org By synthesizing and studying L-NOHA, researchers can investigate the kinetics of the NOS reaction and explore the cross-regulation between the NOS and arginase pathways, which compete for the common substrate L-arginine. nih.gov

Role in Biochemical Probes and Inhibitor Design

The ultimate goal of using protected amino acids like N-Cbz-Nω-tosyl-L-arginine is to facilitate the rational design of sophisticated biochemical probes and potent, selective inhibitors. nih.gov The Cbz and tosyl protecting groups are chosen for their stability during various reaction conditions and their reliable removal at the final stages of a synthesis.

This intermediate is particularly valuable in the construction of peptidomimetics and dipeptide inhibitors. nii.ac.jp For instance, researchers have designed highly selective nNOS inhibitors by attaching other amino acids to an arginine analogue. nii.ac.jp The synthesis of such a dipeptide, for example, NG-nitro-L-argininyl-L-phenylalanine, would involve coupling the protected N-Cbz-Nω-tosyl-L-arginine to a protected phenylalanine, followed by deprotection. This modular approach allows for the creation of libraries of related compounds, where different amino acids or chemical linkers can be systematically tested to optimize inhibitor potency and selectivity for a specific enzyme target, be it a NOS isoform or a serine protease. maastrichtuniversity.nl

Synthesis of Enzyme Inhibitors (e.g., NOS Inhibitors)

The unique structural features of L-arginine make it a recognition element for numerous enzymes, most notably Nitric Oxide Synthases (NOS). NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. wikipedia.org Consequently, synthetic analogues of L-arginine are of significant interest for developing inhibitors of NOS, which have therapeutic potential in conditions associated with unregulated NO production. wikipedia.orgmedchemexpress.com

N-Cbz-Nω-tosyl-L-arginine serves as a key intermediate in the synthesis of these inhibitors. The Cbz and tosyl groups mask the reactive amino and guanidino functionalities, respectively, enabling chemists to perform specific modifications on the L-arginine scaffold. mdpi.comnih.gov Following the desired chemical transformations, these protecting groups can be removed to yield the final, active inhibitor. This synthetic strategy is crucial for creating a diverse range of arginine-based inhibitors with varying potency and selectivity for the different NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov

Numerous arginine derivatives have been developed as potent NOS inhibitors. While the precise synthetic routes may vary, the principle of using protected arginine precursors like N-Cbz-Nω-tosyl-L-arginine is fundamental to their chemical synthesis.

Use as Substrates for Enzymatic Assays

Due to the presence of the bulky Cbz and tosyl protecting groups, N-Cbz-Nω-tosyl-L-arginine itself is generally not used as a direct substrate for enzymatic assays. These groups sterically hinder the molecule's ability to fit into the active sites of enzymes that typically process L-arginine, such as NOS or arginase. nih.gov